N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-17(21-11-14-7-3-1-4-8-14)13-28-20-23-18-16(19(27)24-20)12-22-25(18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,21,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMPXMQKSVMQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities.
Result of Action
Similar compounds have been shown to have significant inhibitory activity against certain viruses, suggesting that this compound may also have potent biological effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to interact with multiple receptors and have diverse biological activities.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is not well established. It is known that similar compounds can bind with high affinity to multiple receptors.
Biological Activity
N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, cytotoxicity against cancer cell lines, and any relevant case studies.
Overview of the Compound
This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety. This structural framework is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors that regulate cellular growth and apoptosis.
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Cytotoxicity Studies
A series of studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Induces apoptosis | |
| SF268 | 12.50 | Cell cycle arrest | |
| NCI-H460 | 42.30 | Enzyme inhibition | |
| Hep2 | 3.25 | Cytotoxicity via receptor modulation | |
| P815 | 17.82 | Induces apoptosis |
Case Studies
Recent research has highlighted several case studies where N-benzyl derivatives have shown promising results:
- Anti-Cancer Activity : A study demonstrated that compounds similar to N-benzyl derivatives exhibited significant cytotoxic effects on various tumor cell lines, suggesting a potential role in cancer therapy.
- Mechanistic Insights : Research indicated that these compounds could modulate key signaling pathways involved in cancer progression and metastasis.
Q & A
Q. Methodology :
- Core Construction : Begin with synthesizing the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1-phenylpyrazole derivatives with carboxamide or carbonyl reagents under acidic conditions .
- Sulfanyl Acetamide Introduction : React the core with α-chloroacetamide derivatives (e.g., N-benzyl-2-chloroacetamide) in polar aprotic solvents (DMSO or DMF) using a base like K₂CO₃ to facilitate thioether bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Critical Parameters : Temperature (60–80°C for cyclization), inert atmosphere (N₂/Ar for moisture-sensitive steps), and stoichiometric control to minimize byproducts .
Basic: What analytical techniques confirm the compound’s structural integrity and purity?
Q. Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity (e.g., benzyl group protons at δ 4.5–5.0 ppm, pyrimidine carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
Basic: How to screen for preliminary biological activity (e.g., anticancer or anti-inflammatory)?
Q. Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 μM suggest therapeutic potential .
- Cell-Based Viability Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves to positive controls (e.g., doxorubicin) .
- Anti-Inflammatory Models : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
Advanced: How to optimize synthesis when intermediates are unstable?
Q. Methodology :
- Stabilizing Agents : Add scavengers (e.g., 2,6-di-tert-butylphenol) to quench reactive intermediates .
- Low-Temperature Reactions : Perform sulfanylation at 0–4°C to slow decomposition .
- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and isolate intermediates promptly .
Advanced: How to resolve contradictions in biological activity across assays?
Q. Methodology :
- Solubility Testing : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
- Assay Replication : Validate results across multiple cell lines or enzymatic isoforms (e.g., COX-1 vs. COX-2) to rule out model-specific effects .
Advanced: How to study the compound’s interaction with a target enzyme?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses within active sites (e.g., pyrimidine core occupying ATP-binding pockets) .
- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M EGFR) to validate binding residues via IC₅₀ shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Q. Methodology :
- Substituent Variation : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to probe electronic effects .
- Scaffold Hopping : Replace pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine to assess core flexibility .
- Computational QSAR : Build regression models (e.g., using MOE) to correlate substituent properties (logP, polar surface area) with bioactivity .
Advanced: How to address spectral data contradictions (e.g., unexpected NMR peaks)?
Q. Methodology :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing pyrimidine vs. acetamide carbonyls) .
- X-ray Crystallography : Resolve absolute configuration if stereocenters are present .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
